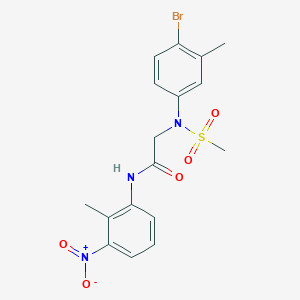![molecular formula C28H25N3O4S B3506759 N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide](/img/structure/B3506759.png)
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide
Descripción general
Descripción
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide is a complex organic compound that features both carbamoyl and sulfamoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzylcarbamoyl Intermediate
- React benzylamine with phosgene to form benzyl isocyanate.
- React benzyl isocyanate with 2-aminobenzoic acid to form N-(benzylcarbamoyl)phenylamine.
-
Formation of the Phenylsulfamoyl Intermediate
- React 4-methyl-3-nitrobenzoic acid with phenylsulfonyl chloride in the presence of a base to form 4-methyl-3-(phenylsulfamoyl)benzoic acid.
-
Coupling Reaction
- Couple the N-(benzylcarbamoyl)phenylamine with 4-methyl-3-(phenylsulfamoyl)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl or sulfamoyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzylcarbamoyl)phenylamine
- 4-methyl-3-(phenylsulfamoyl)benzoic acid
- N-(phenylcarbamoyl)phenylamine
Uniqueness
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide is unique due to the presence of both carbamoyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these functional groups.
Propiedades
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-20-16-17-22(18-26(20)36(34,35)31-23-12-6-3-7-13-23)27(32)30-25-15-9-8-14-24(25)28(33)29-19-21-10-4-2-5-11-21/h2-18,31H,19H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNYENNGQRCTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-fluorophenyl)acetamide](/img/structure/B3506692.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3506700.png)

![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3506725.png)
![2-[(3-ethyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3506732.png)
![N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3506738.png)
![N-(2-chlorophenyl)-2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3506749.png)

![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3506764.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B3506782.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B3506784.png)
![METHYL 4-(2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B3506786.png)
![N-TERT-BUTYL-2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B3506789.png)
![N-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506797.png)
